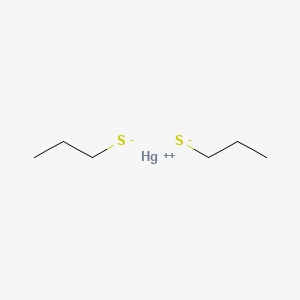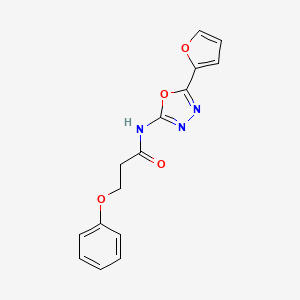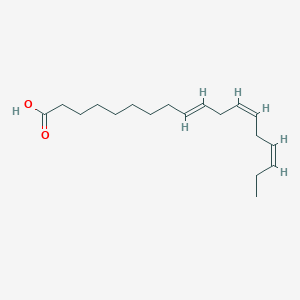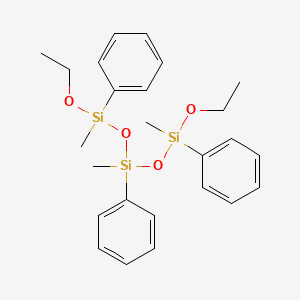
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is a unique organosilicon compound characterized by its three silicon atoms, each bonded to a phenyl group, and the presence of ethoxy and methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with ethanol under controlled conditions. The reaction proceeds as follows:
Phenyltrichlorosilane Reaction: Phenyltrichlorosilane is reacted with ethanol in the presence of a catalyst, such as a tertiary amine, to form the ethoxy derivative.
Hydrolysis and Condensation: The ethoxy derivative undergoes hydrolysis and subsequent condensation to form the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted trisiloxanes with various functional groups.
Applications De Recherche Scientifique
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and hydrophobic properties.
Mécanisme D'action
The mechanism by which 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane exerts its effects involves interactions with various molecular targets. The ethoxy and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The silicon-oxygen backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,5-Dimethoxy-1,3,5-trimethyl-1,3,5-trisiloxanetriyl
Uniqueness
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is unique due to its specific combination of ethoxy and phenyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
4335-86-8 |
|---|---|
Formule moléculaire |
C25H34O4Si3 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
bis[(ethoxy-methyl-phenylsilyl)oxy]-methyl-phenylsilane |
InChI |
InChI=1S/C25H34O4Si3/c1-6-26-30(3,23-17-11-8-12-18-23)28-32(5,25-21-15-10-16-22-25)29-31(4,27-7-2)24-19-13-9-14-20-24/h8-22H,6-7H2,1-5H3 |
Clé InChI |
PMWRCADIEFKPEZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
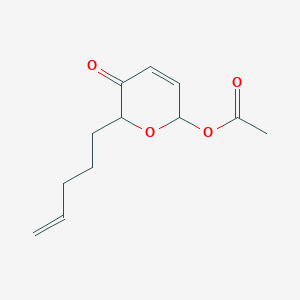
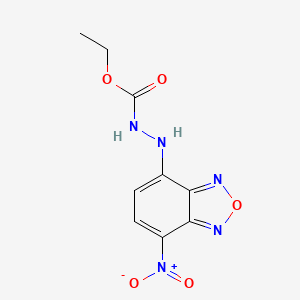
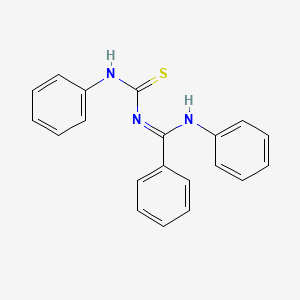
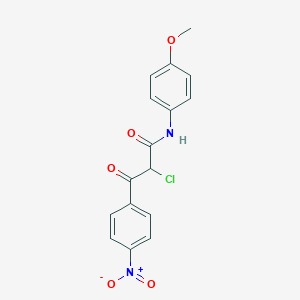
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
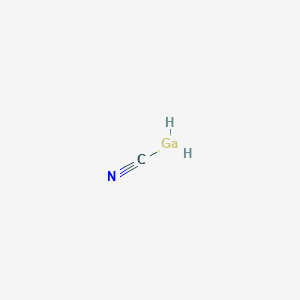
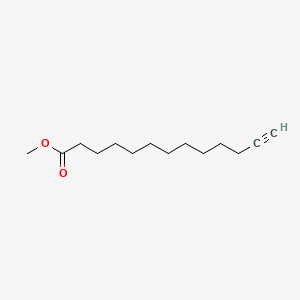
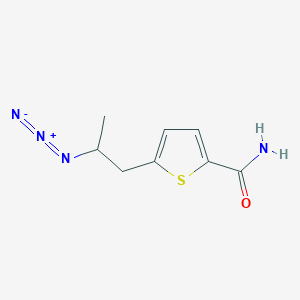
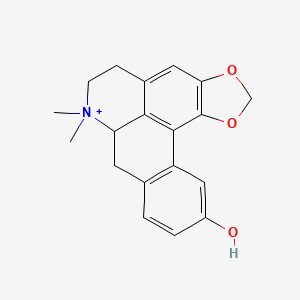
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
